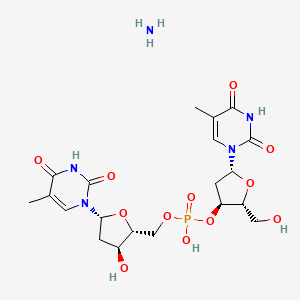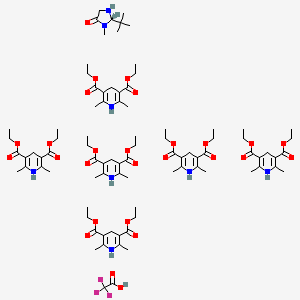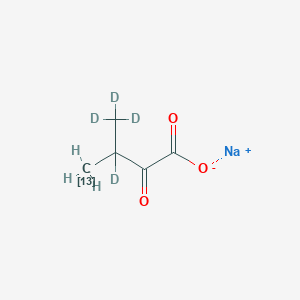
5')-B-D-threo-thymidine-13C2 Ammonia Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’)-B-D-threo-thymidine-13C2 Ammonia Salt is a synthetic nucleoside analog. It is a modified form of thymidine, which is one of the four nucleosides that make up DNA. This compound is labeled with carbon-13 isotopes, making it useful in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’)-B-D-threo-thymidine-13C2 Ammonia Salt typically involves the incorporation of carbon-13 isotopes into the thymidine molecule. This can be achieved through various synthetic routes, including:
Isotope Labeling: The carbon-13 isotopes are introduced into the thymidine molecule through chemical reactions that replace the natural carbon atoms with carbon-13 atoms.
Chemical Synthesis: The labeled thymidine is then reacted with ammonia to form the ammonia salt.
Industrial Production Methods
Industrial production of 5’)-B-D-threo-thymidine-13C2 Ammonia Salt involves large-scale synthesis using automated chemical reactors. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcome.
Analyse Chemischer Reaktionen
Types of Reactions
5’)-B-D-threo-thymidine-13C2 Ammonia Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced to form other nucleoside analogs.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting Agents: Such as halogens or alkyl groups.
Major Products Formed
The major products formed from these reactions include various derivatives of thymidine, which can be used in different scientific applications.
Wissenschaftliche Forschungsanwendungen
5’)-B-D-threo-thymidine-13C2 Ammonia Salt has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Used in DNA labeling and sequencing studies to track the incorporation of nucleosides into DNA.
Medicine: Used in diagnostic imaging and therapeutic applications, particularly in cancer research.
Industry: Used in the production of labeled compounds for research and development purposes.
Wirkmechanismus
The mechanism of action of 5’)-B-D-threo-thymidine-13C2 Ammonia Salt involves its incorporation into DNA. The carbon-13 isotopes act as tracers, allowing researchers to track the movement and incorporation of the compound into DNA. This helps in understanding the molecular targets and pathways involved in various biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thymidine: The natural nucleoside that 5’)-B-D-threo-thymidine-13C2 Ammonia Salt is derived from.
Deoxyuridine: Another nucleoside analog used in similar research applications.
5-Fluorouracil: A nucleoside analog used in cancer treatment.
Uniqueness
5’)-B-D-threo-thymidine-13C2 Ammonia Salt is unique due to its carbon-13 labeling, which makes it particularly useful in research applications that require precise tracking and analysis of nucleoside incorporation into DNA. This sets it apart from other similar compounds that do not have isotope labeling.
Eigenschaften
Molekularformel |
C20H30N5O12P |
|---|---|
Molekulargewicht |
563.5 g/mol |
IUPAC-Name |
azane;[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C20H27N4O12P.H3N/c1-9-5-23(19(29)21-17(9)27)15-3-11(26)14(35-15)8-33-37(31,32)36-12-4-16(34-13(12)7-25)24-6-10(2)18(28)22-20(24)30;/h5-6,11-16,25-26H,3-4,7-8H2,1-2H3,(H,31,32)(H,21,27,29)(H,22,28,30);1H3/t11-,12-,13+,14+,15+,16+;/m0./s1 |
InChI-Schlüssel |
TUUIEHHWVRHMDA-JQQQFMHGSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O[C@H]3C[C@@H](O[C@@H]3CO)N4C=C(C(=O)NC4=O)C)O.N |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3CO)N4C=C(C(=O)NC4=O)C)O.N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-cyclohexylcyclohexanamine;(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid](/img/structure/B12055897.png)

![(2S,3S)-2-[(2S,3S)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)(2H,3H-benzo [e]1,4-dioxin-6-yl)]-3,5,7-trihydroxychroman-4-one](/img/structure/B12055907.png)





![Dichloropalladium;dicyclohexyl-[4-(dimethylamino)phenyl]phosphanium](/img/structure/B12055951.png)
![3-(2,4,6-Trimethylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-3-ium perchlorate](/img/structure/B12055952.png)
